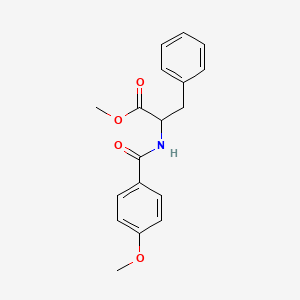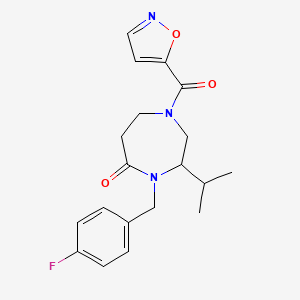![molecular formula C15H18ClN5 B5343070 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)
3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile, also known as ACHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been studied extensively for its unique chemical properties and potential benefits in various scientific research areas.
作用机制
The mechanism of action of 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and the development of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the development and progression of various diseases. This compound has also been found to induce apoptosis in cancer cells and reduce oxidative stress in Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile is its potential applications in various scientific research areas. It has shown promising results in the field of cancer research and Alzheimer's disease. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood.
未来方向
There are many potential future directions for the study of 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile. One area of research could focus on the development of new drugs based on the chemical structure of this compound. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could be conducted to determine the long-term effects and potential side effects of this compound.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research areas. Its potential applications in the fields of cancer research and Alzheimer's disease make it an important compound for further study. While there are some limitations to its use in lab experiments, the potential benefits of this compound make it an important area of research for the future.
合成方法
The synthesis of 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile involves the reaction between 4-chlorobenzaldehyde and 1-aminocycloheptane in the presence of sodium hydroxide. The obtained product is then treated with hydrazine hydrate and acetic acid to yield the final product, this compound.
科学研究应用
3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile has been studied for its potential applications in various scientific research areas. It has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been found to improve cognitive function and reduce oxidative stress.
属性
IUPAC Name |
(1Z)-2-(azepan-1-yl)-N-(4-chloroanilino)-2-iminoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5/c16-12-5-7-13(8-6-12)19-20-14(11-17)15(18)21-9-3-1-2-4-10-21/h5-8,18-19H,1-4,9-10H2/b18-15?,20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZSAVZDDKUQKB-KBDCMUJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=N)C(=NNC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=N)/C(=N\NC2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)

![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)


![4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B5343040.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343044.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)

![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline](/img/structure/B5343077.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B5343083.png)